

# What are the fundamental properties of Tris(perfluorophenyl)borane?

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An In-depth Technical Guide to the Core Properties of Tris(perfluorophenyl)borane

For Researchers, Scientists, and Drug Development Professionals

**Tris(perfluorophenyl)borane**, often abbreviated as B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>, is a powerful and versatile organoboron compound that has garnered significant attention in various fields of chemistry.[1] Its unique electronic properties, stemming from the highly electron-withdrawing pentafluorophenyl groups, make it an exceptionally strong Lewis acid and a cornerstone in modern catalysis and synthesis.[2] This guide provides a comprehensive overview of the fundamental properties of **Tris(perfluorophenyl)borane**, including its physical and spectroscopic characteristics, chemical reactivity, and key applications, supplemented with experimental protocols and graphical representations of its behavior.

### **Physical and Spectroscopic Properties**

**Tris(perfluorophenyl)borane** is a white, volatile solid that is thermally stable at temperatures well over 200 °C.[3] It is also resistant to oxygen and tolerant to water, although it readily forms adducts with water.[3] Its solubility in various organic solvents makes it a convenient reagent in a wide range of reaction conditions.[4]

## Table 1: Physical Properties of Tris(perfluorophenyl)borane



Property	Value
Molecular Formula	C18BF15
Molecular Weight	511.98 g/mol [5]
Appearance	Colorless to white solid[5]
Melting Point	126-131 °C[4][5]
Solubility	Soluble in hexane, chloroform, dichloromethane, and toluene.[4]
Dipole Moment	0 D[5]

**Table 2: Spectroscopic Data of** 

Tris(perfluorophenyl)borane

Spectroscopy	Chemical Shift ( $\delta$ ) / Wavenumber (cm $^{-1}$ )
<sup>11</sup> B NMR	~60 ppm (in $C_6D_6$ for the tricoordinated species) [6]
~0 ppm (for the tetracoordinated BCF·H <sub>2</sub> O complex)[6]	
<sup>19</sup> F NMR	$\delta$ -129.1 (ortho-F), -142.0 (para-F), -160.3 (meta-F) (in C <sub>6</sub> D <sub>6</sub> )
IR Spectroscopy	Key C-F and B-C stretching bands are characteristic.
UV-Vis	λmax ≈ 306 nm (in Toluene)[4]

## **Chemical Properties and Reactivity**

The core of **Tris(perfluorophenyl)borane**'s utility lies in its potent Lewis acidity. The three electron-withdrawing pentafluorophenyl substituents render the central boron atom highly electrophilic and capable of accepting electron pairs from a wide variety of Lewis bases.[7]

### **Lewis Acidity**



The Lewis acidity of  $B(C_6F_5)_3$  has been quantified using various methods, including the Gutmann-Beckett method, which utilizes  $^{31}P$  NMR spectroscopy with triethylphosphine oxide ( $Et_3PO$ ) as a probe molecule.[8] The acceptor number (AN) for  $B(C_6F_5)_3$  is 82, indicating a Lewis acidity comparable to boron trifluoride ( $BF_3$ ) but less than boron trichloride ( $BCl_3$ ).[5][8] Despite not being the absolute strongest Lewis acid, its high stability and the inertness of its B-C bonds make it an "ideal Lewis acid" for many applications.[3]

### **Frustrated Lewis Pairs (FLPs)**

A significant area of research involving **Tris(perfluorophenyl)borane** is its application in Frustrated Lewis Pairs (FLPs).[7] An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct.[7] This "frustrated" state leaves both the acidic and basic sites available to react with small molecules. The combination of  $B(C_6F_5)_3$  with a bulky phosphine, such as tri-tert-butylphosphine (tBu<sub>3</sub>P), can activate dihydrogen (H<sub>2</sub>), leading to metal-free hydrogenations.[9]

### **Catalysis**

**Tris(perfluorophenyl)borane** is a highly effective catalyst for a variety of organic transformations, including:

- Polymerization: It serves as a co-catalyst in olefin polymerization.
- Hydrosilylation: It catalyzes the addition of silanes to unsaturated bonds.[10][11]
- Reductions and Alkylations: Its strong Lewis acidity facilitates various reduction and alkylation reactions.[12]
- Aldol-type Reactions: It can catalyze aldol-type condensation reactions.[4]

## Experimental Protocols Synthesis of Tris(perfluorophenyl)borane

A common method for the synthesis of **Tris(perfluorophenyl)borane** involves the reaction of a Grignard reagent with boron trichloride.[3]

Materials:



- Magnesium turnings
- Bromopentafluorobenzene (C<sub>6</sub>F<sub>5</sub>Br)
- Boron trichloride (BCl₃)
- Anhydrous diethyl ether (Et<sub>2</sub>O)
- Anhydrous pentane

#### Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium turnings in anhydrous diethyl ether.
- Slowly add bromopentafluorobenzene to the suspension to form the Grignard reagent, pentafluorophenylmagnesium bromide (C<sub>6</sub>F<sub>5</sub>MgBr).
- Cool the Grignard solution to 0 °C and slowly add a solution of boron trichloride in diethyl ether.
- Allow the reaction mixture to warm to room temperature and stir for an additional hour.
- Remove the solvent under reduced pressure.
- The crude product can be purified by sublimation at approximately 120 °C under high vacuum to yield pure Tris(pentafluorophenyl)borane as a white crystalline solid.[13]

### Activation of Dihydrogen using a Frustrated Lewis Pair

This protocol describes a general procedure for the activation of  $H_2$  using the  $B(C_6F_5)_3/tBu_3P$  system.

#### Materials:

- Tris(pentafluorophenyl)borane (B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>)
- Tri-tert-butylphosphine (tBu₃P)



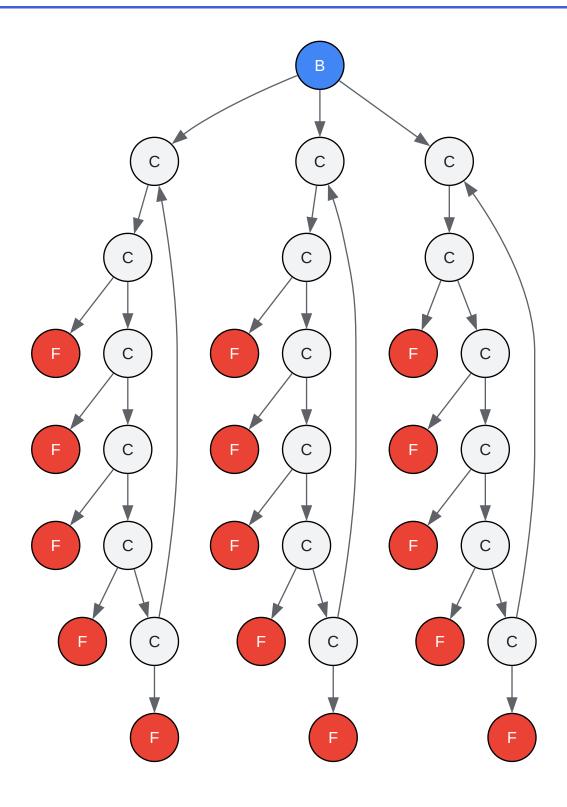
- Anhydrous toluene
- Hydrogen gas (H<sub>2</sub>)

#### Procedure:

- In a glovebox, dissolve Tris(pentafluorophenyl)borane in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
- In a separate vial, prepare a solution of tri-tert-butylphosphine in anhydrous toluene.
- Slowly add the phosphine solution to the borane solution while stirring. Due to steric hindrance, a classical adduct will not form.
- Connect the Schlenk flask to a hydrogen gas line and purge the flask with H<sub>2</sub>.
- Maintain a positive pressure of H<sub>2</sub> (e.g., via a balloon) and stir the solution at room temperature.
- The reaction leads to the heterolytic cleavage of H<sub>2</sub>, forming the phosphonium borate salt [tBu<sub>3</sub>PH]<sup>+</sup>[HB(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>]<sup>-</sup>, which may precipitate from the solution. The product can be characterized by NMR spectroscopy.[9]

## **Mandatory Visualization**

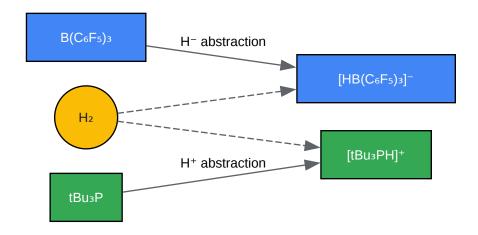




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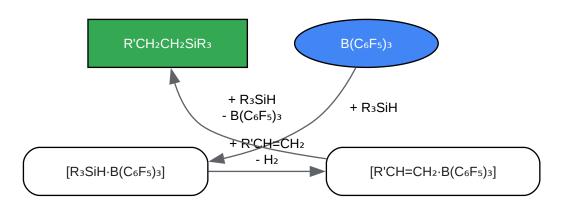
Caption: Molecular structure of **Tris(perfluorophenyl)borane**.





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Caption: H2 activation by a Frustrated Lewis Pair.



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Caption: Simplified catalytic cycle for hydrosilylation.

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